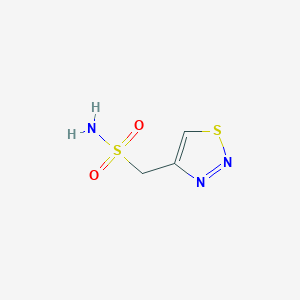
(1,2,3-Thiadiazol-4-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2,3-Thiadiazol-4-yl)methanesulfonamide is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,3-Thiadiazol-4-yl)methanesulfonamide typically involves the reaction of appropriate sulfonamide precursors with thiadiazole derivatives. One common method includes the reaction of methanesulfonyl chloride with 1,2,3-thiadiazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(1,2,3-Thiadiazol-4-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Sulfides or thiols.
Substitution: Various substituted thiadiazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1,2,3-Thiadiazol-4-yl)methanesulfonamide is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown promising activity against various bacterial and fungal strains, making it a candidate for the development of new antibiotics .
Medicine
In medicinal chemistry, this compound is investigated for its potential as an anticancer agent. Studies have shown that derivatives of this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest .
Industry
In the industrial sector, this compound is used in the development of agrochemicals and pesticides. Its ability to inhibit the growth of harmful microorganisms makes it valuable in protecting crops and enhancing agricultural productivity .
Mécanisme D'action
The mechanism of action of (1,2,3-Thiadiazol-4-yl)methanesulfonamide involves its interaction with specific molecular targets within cells. In antimicrobial applications, the compound disrupts the synthesis of essential proteins and enzymes, leading to cell death. In anticancer research, it induces apoptosis by activating caspases and inhibiting key signaling pathways involved in cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Thiadiazole: Another member of the thiadiazole family with similar biological activities.
1,2,4-Thiadiazole: Known for its antimicrobial and anticancer properties.
1,2,5-Thiadiazole: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
(1,2,3-Thiadiazol-4-yl)methanesulfonamide stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable derivatives and its broad spectrum of activity make it a versatile compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C3H5N3O2S2 |
|---|---|
Poids moléculaire |
179.2 g/mol |
Nom IUPAC |
thiadiazol-4-ylmethanesulfonamide |
InChI |
InChI=1S/C3H5N3O2S2/c4-10(7,8)2-3-1-9-6-5-3/h1H,2H2,(H2,4,7,8) |
Clé InChI |
YFLHQDJBXNAORY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=NS1)CS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


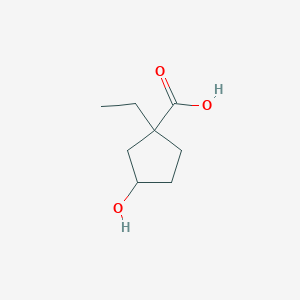
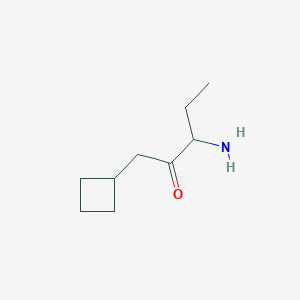

![1-(1-Methyl-1H-pyrrol-3-yl)-5-{[(propan-2-yl)amino]methyl}pyrrolidine-2-carboxylic acid](/img/structure/B13187930.png)
![5-Benzyl-3a-(bromomethyl)-2-methyl-octahydrofuro[3,2-c]pyridine](/img/structure/B13187934.png)


![Methyl 2-[(pyrrolidin-2-yl)methanesulfonyl]acetate](/img/structure/B13187958.png)
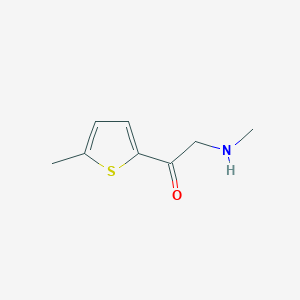
![1-{[(Piperidin-4-yl)methyl]imino}-1lambda6-thiolan-1-one](/img/structure/B13187970.png)
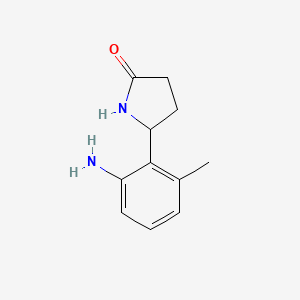
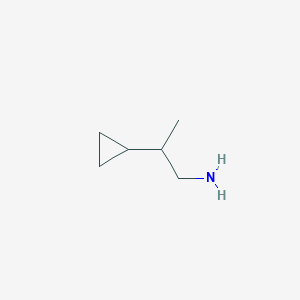
![2-[(3-Bromophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13187984.png)

